molecular formula C8H8BF3O3 B114179 (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid CAS No. 149507-36-8

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Cat. No. B114179
M. Wt: 219.96 g/mol
InChI Key: BUSMBMGODABSIN-UHFFFAOYSA-N
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Description

“(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 149507-36-8 . It has a molecular weight of 219.96 and its IUPAC name is 4-methoxy-3-(trifluoromethyl)phenylboronic acid . It is a solid substance and is used as a biochemical reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BF3O3/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

This compound can be used as a reactant in various chemical reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Applications in Catalysis

Ortho-Substituent Role in Catalysis : The ortho-substituent on certain phenylboronic acid derivatives plays a crucial role in catalytic processes. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst in dehydrative amidation between carboxylic acids and amines, aiding in α-dipeptide synthesis. The presence of an ortho-substituent prevents the coordination of amines to the boron atom, thereby accelerating the reaction (Wang, Lu, & Ishihara, 2018).

Applications in Organic Synthesis

Synthesis of Multifunctional Compounds : Phenylboronic acids, such as derivatives closely related to (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, serve as intermediates and building blocks in the synthesis of multifunctional compounds. They are utilized in applications spanning medicine, agriculture, and industrial chemistry. These derivatives, featuring diverse substituents, offer new opportunities for application and allow for the study of complex structures (Zhang et al., 2017).

Applications in Material Science

Fluorescence Quenching in Boronic Acid Derivatives : Studies on the fluorescence quenching of certain boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, reveal their potential applications in material science. The observed quenching behavior, attributed to different conformers of the solutes in the ground state, suggests their utility in the development of sensing materials and devices (Geethanjali et al., 2015).

Applications in Polymer and Materials Chemistry

Synthesis of Tetraarylpentaborates : The reaction of (4-methoxyphenyl)boronic acid with certain complexes can lead to the formation of tetraarylpentaborates. These compounds, characterized by their unique structures and properties, are potential precursors for polymers and materials with specific chemical and physical characteristics (Nishihara, Nara, & Osakada, 2002).

Applications in Organic and Medicinal Chemistry

Bifunctional Catalysts for Amide Formation : N,N-di-isopropylbenzylamineboronic acid derivatives, including those related to (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, act as bifunctional catalysts for direct amide formation between carboxylic acids and amines. These catalysts, showcasing improved reactivity due to the presence of electron-withdrawing groups, are significant in organic and potentially medicinal chemistry (Arnold et al., 2008).

Safety And Hazards

This compound is considered an irritant . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The future directions of this compound could involve its use in the synthesis of biologically active molecules . It could also be used in further studies involving palladium-catalyzed reactions and other types of chemical reactions .

properties

IUPAC Name

[4-methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSMBMGODABSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590204
Record name [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

CAS RN

149507-36-8
Record name [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yang, X Hu, W Li, J Qiu, Q Feng, S Wang… - Cell Reports Physical …, 2020 - cell.com
Diarylmethanamines as a structural motif are frequently encountered in bioactive molecules, drugs, pharmaceutical candidates, and ligands. However, the existing synthetic methods …
Number of citations: 18 www.cell.com

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